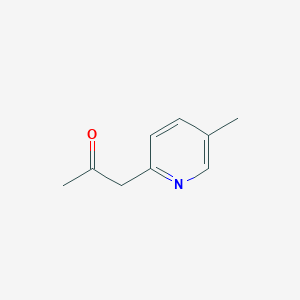

1-(5-Methylpyridin-2-yl)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-methylpyridin-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-4-9(10-6-7)5-8(2)11/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWRVCONMXLQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595400 | |

| Record name | 1-(5-Methylpyridin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73010-36-3 | |

| Record name | 1-(5-Methylpyridin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Profile of 1-(5-Methylpyridin-2-yl)propan-2-one: Acknowledging a Gap in the Chemical Literature

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the vast and ever-expanding landscape of chemical compounds, some entities remain conspicuously absent from the detailed annals of scientific literature. One such molecule is 1-(5-Methylpyridin-2-yl)propan-2-one, a pyridinyl ketone derivative. Despite its well-defined structure and the availability of basic identifying information, a comprehensive technical guide detailing its synthesis, reactivity, and potential applications remains an unrealized endeavor due to a notable scarcity of published research. This document serves not as a guide in the traditional sense, but as a transparent acknowledgment of this information gap and a primer on the foundational knowledge that can be gleaned from available data and analogous structures.

Nomenclature and Basic Physicochemical Properties

This compound, also known by its synonym 1-(5-methyl-2-pyridinyl)acetone, is a distinct chemical entity registered under the CAS number 73010-36-3. Its molecular formula is C₉H₁₁NO, corresponding to a molecular weight of approximately 149.19 g/mol .[1]

A summary of its fundamental properties, as aggregated from chemical supplier databases, is presented below. It is crucial to note that this data is often predictive or has not been independently verified in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 73010-36-3 | Alfa Chemistry[2] |

| Molecular Formula | C₉H₁₁NO | Amerigo Scientific[1] |

| Molecular Weight | 149.19 g/mol | Amerigo Scientific[1] |

| IUPAC Name | This compound | Alfa Chemistry[2] |

| Synonyms | 1-(5-methyl-2-pyridinyl)acetone | Alfa Chemistry[2] |

| Boiling Point | 235.1°C at 760 mmHg | Alfa Chemistry[2] |

| Density | 1.026 g/cm³ | Alfa Chemistry[2] |

| SMILES | CC1=CN=C(C=C1)CC(=O)C | Alfa Chemistry[2] |

| InChI Key | IHWRVCONMXLQQT-UHFFFAOYSA-N | Amerigo Scientific[1] |

The Void in Synthetic and Spectroscopic Data

A thorough search of prominent chemical databases and peer-reviewed journals, including the Journal of Organic Chemistry and Tetrahedron Letters, reveals a significant absence of detailed experimental data for this compound. This includes:

-

Validated Synthetic Protocols: There are no published, step-by-step procedures for the synthesis of this specific compound. While general methods for the synthesis of pyridine derivatives exist, such as the Krohnke pyridine synthesis or Guareschi-Thorpe synthesis, their direct applicability and optimization for this target molecule have not been documented.

-

Spectroscopic Characterization: No authenticated spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is available in the scientific literature. This lack of a spectral fingerprint makes definitive identification and characterization challenging for researchers who may synthesize it.

Inferred Reactivity and Potential Research Avenues

Despite the lack of direct studies, the chemical reactivity of this compound can be inferred from its constituent functional groups: the 5-methylpyridine ring and the propan-2-one moiety.

The pyridine ring, being electron-deficient, can undergo nucleophilic substitution reactions. The methyl group at the 5-position may be amenable to oxidation or halogenation under specific conditions. The ketone functional group is a versatile handle for a wide array of chemical transformations, including:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol.

-

Reductive Amination: Conversion to an amine via reaction with an amine and a reducing agent.

-

Aldol Condensation: The α-protons of the ketone are acidic and can participate in aldol reactions.

-

Wittig Reaction: Conversion of the carbonyl to an alkene.

The following diagram illustrates a hypothetical workflow for the synthesis and subsequent functionalization of this compound, based on general principles of organic chemistry. It is important to emphasize that these are theoretical pathways and have not been experimentally validated for this specific molecule.

Caption: Hypothetical synthetic and reactivity workflow for this compound.

Context within Medicinal Chemistry

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[3][4] The pyridinone motif, in particular, is recognized for its ability to act as a hydrogen bond donor and acceptor, contributing to favorable physicochemical properties in drug candidates.[5] The structural alerts present in this compound—a substituted pyridine ring and a ketone—are features found in various biologically active molecules. However, without any published biological data, its potential as a lead compound in drug discovery remains entirely speculative.

Conclusion and Call for Research

The current state of knowledge regarding this compound is foundational at best. While its basic properties can be sourced from chemical suppliers, the detailed, validated scientific information required by researchers, scientists, and drug development professionals is conspicuously absent from the public domain.

This report, therefore, serves as a call to the chemical research community. The synthesis, comprehensive characterization, and exploration of the reactivity and biological activity of this compound represent an open and potentially fruitful area of investigation. The publication of such data would fill a tangible gap in the chemical literature and provide a valuable resource for the advancement of organic and medicinal chemistry.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Amerigo Scientific. 1-(5-Methylpyridin-2-yl)acetone. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

Sources

- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 3. tsijournals.com [tsijournals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

An In-depth Technical Guide to 1-(5-Methylpyridin-2-yl)propan-2-one (CAS 73010-36-3): A Key Intermediate in Modern Drug Discovery

Executive Summary

1-(5-Methylpyridin-2-yl)propan-2-one, with CAS Registry Number 73010-36-3, is a substituted pyridine derivative that has emerged as a valuable building block in organic synthesis. Its unique structural arrangement, featuring a reactive ketone functionality and a nucleophilic pyridine ring, makes it a versatile precursor for the construction of complex molecular architectures. This guide will illuminate the fundamental chemistry of this compound and explore its significance as a key intermediate, particularly in the synthesis of kinase inhibitors and other therapeutic agents. By understanding the principles outlined herein, researchers can better leverage the synthetic potential of this important molecule.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 73010-36-3 | [1] |

| Molecular Formula | C₉H₁₁NO | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid | [1] |

| Boiling Point | 235.1°C at 760 mmHg | [3] |

| Density | 1.026 g/cm³ | [3] |

| Flash Point | 101.7°C | [3] |

| SMILES | CC1=CN=C(C=C1)CC(=O)C | [3] |

| InChI Key | IHWRVCONMXLQQT-UHFFFAOYSA-N | [3] |

These properties indicate a relatively stable organic compound with a high boiling point, suitable for a range of reaction conditions. Its solid form at room temperature simplifies handling and storage.

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Pyridine Ring Protons: Three distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 will likely appear as a singlet or a narrow doublet, while the protons at C3 and C4 will exhibit doublet or doublet of doublets splitting patterns.

-

Methylene Protons (-CH₂-): A singlet is anticipated around δ 3.8-4.2 ppm, adjacent to the pyridine ring and the carbonyl group.

-

Methyl Protons (Pyridine -CH₃): A singlet for the methyl group on the pyridine ring is expected around δ 2.3-2.5 ppm.

-

Methyl Protons (Acetyl -CH₃): A sharp singlet for the acetyl methyl group should appear further upfield, likely in the δ 2.1-2.3 ppm region.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A characteristic peak in the downfield region, typically around δ 200-210 ppm.

-

Pyridine Ring Carbons: Five distinct signals are expected in the aromatic region (δ 120-160 ppm).

-

Methylene Carbon (-CH₂-): A signal is anticipated in the range of δ 45-55 ppm.

-

Methyl Carbons (-CH₃): Two signals are expected for the two methyl groups, one for the pyridine methyl (δ 18-22 ppm) and one for the acetyl methyl (δ 28-32 ppm).

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected in the region of 1700-1725 cm⁻¹.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations from the pyridine moiety will likely appear in the 1400-1600 cm⁻¹ range.

-

C-H Stretching: Aromatic and aliphatic C-H stretching bands will be observed above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 149. Fragmentation patterns would likely involve the loss of the acetyl group (M-43) and other characteristic cleavages of the propanone side chain.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several synthetic strategies common in pyridine chemistry. A plausible and efficient method involves the C-H activation and subsequent functionalization of a readily available starting material, 2,5-lutidine (2,5-dimethylpyridine).

Proposed Synthetic Pathway: Acylation of 2,5-Lutidine

A common strategy for the synthesis of 2-acylpyridines is the Claisen condensation reaction.[5] This approach can be adapted for the synthesis of the target molecule.

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

-

Deprotonation: In an inert atmosphere, a solution of 2,5-lutidine in a dry, aprotic solvent (e.g., tetrahydrofuran or diethyl ether) is cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) is added dropwise. The base selectively deprotonates the methyl group at the 2-position, which is more acidic due to the inductive effect of the pyridine nitrogen, forming a nucleophilic carbanion.

-

Acylation: An acylating agent, such as ethyl acetate, is then added to the reaction mixture. The carbanion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.

-

Elimination and Work-up: The intermediate collapses, eliminating the ethoxide leaving group to form the desired ketone. The reaction is then quenched with an aqueous solution (e.g., saturated ammonium chloride) and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by standard techniques such as column chromatography on silica gel or distillation under reduced pressure to yield pure this compound.

Causality of Experimental Choices:

-

Inert Atmosphere and Dry Solvents: The carbanion intermediate is highly reactive and will readily react with water and oxygen. Therefore, the exclusion of atmospheric moisture and oxygen is critical for the success of the reaction.

-

Strong, Non-nucleophilic Base: A strong base is required to deprotonate the relatively weakly acidic methyl group. A non-nucleophilic base is chosen to avoid competitive addition to the acylating agent.

-

Low Temperature: The reaction is carried out at low temperatures to control the reactivity of the carbanion and prevent side reactions, such as self-condensation.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of biologically active molecules.[2] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[6] The presence of the ketone functionality provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex and diverse molecular frameworks.

Role as a Precursor to Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[7] Many of these drugs feature a heterocyclic core that interacts with the hinge region of the kinase active site. The 2-substituted pyridine motif is a common feature in these inhibitors.[8] this compound can serve as a starting material for the synthesis of various kinase inhibitor scaffolds.

Sources

An In-depth Technical Guide to the Molecular Structure of 1-(5-Methylpyridin-2-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(5-methylpyridin-2-yl)propan-2-one, a pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs, particularly 2-acetyl-5-methylpyridine, and fundamental chemical principles to offer a robust predictive overview. This document covers the compound's synthesis, detailed structural elucidation through predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), an exploration of its likely chemical reactivity, and a discussion of its potential applications in drug discovery. The guide is structured to provide not just data, but also the scientific rationale behind the predicted properties and proposed experimental protocols, empowering researchers to effectively synthesize, characterize, and utilize this compound.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The electronic properties of the pyridine ring, coupled with its capacity for hydrogen bonding and metabolic stability, make it a privileged structure in drug design.[1] The subject of this guide, this compound (also known as 1-(5-methyl-2-pyridinyl)acetone), is a disubstituted pyridine featuring a propan-2-one moiety at the 2-position and a methyl group at the 5-position. This arrangement of functional groups presents multiple sites for synthetic modification, making it a potentially valuable intermediate for the construction of more complex molecular architectures.

The presence of the ketone functionality and the methyl-substituted pyridine ring suggests potential for a range of chemical transformations and biological interactions. This guide aims to provide a detailed theoretical and practical framework for understanding and utilizing this compound in a research and development context.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 73010-36-3 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Canonical SMILES | CC1=CN=C(C=C1)CC(=O)C |

| InChI Key | IHWRVCONMXLQQT-UHFFFAOYSA-N |

Synthesis of this compound

Proposed Synthetic Pathway: Lithiation and Acylation

This method leverages the increased acidity of the methyl protons of 2,5-lutidine (2,5-dimethylpyridine) when treated with a strong base, followed by reaction with an acetylating agent like ethyl acetate.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Materials:

-

2,5-Lutidine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add 2,5-lutidine to anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting deep red solution for 1 hour at -78 °C.

-

Acylation: Add ethyl acetate dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

-

Quenching: Slowly warm the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Structural Elucidation

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the predicted spectral data based on the analysis of its structural features and comparison with closely related, experimentally characterized compounds like 2-acetyl-5-methylpyridine.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the propan-2-one and methyl substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.3-7.4 | d | ~8.0 |

| H-4 | ~7.5-7.6 | dd | ~8.0, 2.0 |

| H-6 | ~8.3-8.4 | d | ~2.0 |

| -CH₂- | ~3.8-3.9 | s | - |

| Pyridine -CH₃ | ~2.3-2.4 | s | - |

| Ketone -CH₃ | ~2.2-2.3 | s | - |

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~207-209 |

| C-2 | ~158-160 |

| C-3 | ~123-125 |

| C-4 | ~136-138 |

| C-5 | ~130-132 |

| C-6 | ~149-151 |

| -CH₂- | ~48-50 |

| Pyridine -CH₃ | ~18-20 |

| Ketone -CH₃ | ~29-31 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl group stretching vibration.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | ~1710-1725 | Strong |

| C=N, C=C (pyridine ring) | ~1580-1610 | Medium-Strong |

| C-H (aromatic) | ~3010-3100 | Medium |

| C-H (aliphatic) | ~2850-2960 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Predicted Fragmentation:

-

Molecular Ion (M⁺): m/z = 149

-

Base Peak: A prominent peak at m/z = 106 is anticipated, resulting from the loss of an acetyl radical (•COCH₃).

-

Other Fragments: A peak at m/z = 93 corresponding to the 5-methyl-2-picolyl cation, and a peak at m/z = 43 corresponding to the acetyl cation (CH₃CO⁺) are also likely to be observed.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its key functional groups: the ketone, the pyridine ring, and the benzylic-like methylene group.

Reactions at the Carbonyl Group

The ketone functionality is susceptible to nucleophilic attack. This allows for a variety of transformations:

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted to a secondary or tertiary amine.

-

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group to a carbon-carbon double bond.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents will lead to the formation of tertiary alcohols.

Reactions Involving the Methylene Group

The methylene group is activated by both the adjacent pyridine ring and the carbonyl group, making its protons acidic. This allows for:

-

Enolate Formation: Treatment with a suitable base (e.g., lithium diisopropylamide, LDA) will generate an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes).

-

Condensation Reactions: The activated methylene group can participate in aldol or Claisen-Schmidt condensations.

Reactions of the Pyridine Ring

The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The existing substituents will direct incoming electrophiles. The nitrogen atom of the pyridine ring can also be targeted:

-

N-Oxidation: Reaction with a peroxy acid (e.g., m-CPBA) can form the corresponding N-oxide.

-

Quaternization: Alkylation of the nitrogen atom with an alkyl halide will produce a pyridinium salt.

Potential Applications in Drug Discovery

While there is a lack of specific biological activity data for this compound in the public domain, its structural motifs are present in many biologically active compounds. This suggests that it could serve as a valuable scaffold or intermediate in drug discovery programs.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The functional handles on this compound allow for the elaboration of side chains that can be designed to interact with the ATP-binding site of various kinases.

-

Precursor for CNS-active Agents: The structural similarity to compounds that interact with central nervous system (CNS) targets suggests that derivatives of this molecule could be explored for their potential as neurological or psychiatric drugs.

-

Antimicrobial Agents: The pyridine ring is a component of many antimicrobial agents.[1] Derivatives of this compound could be synthesized and screened for antibacterial or antifungal activity.

Caption: Potential applications of this compound in research and development.

Conclusion

This compound is a pyridine derivative with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Although direct experimental data for this compound is sparse, this technical guide provides a comprehensive predictive overview of its molecular structure, synthesis, and reactivity based on established chemical principles and data from closely related analogs. The detailed predicted spectroscopic data and the proposed synthetic protocol offer a solid foundation for researchers to work with this compound. The exploration of its potential applications highlights promising avenues for future research and development in areas such as kinase inhibition and CNS-targeted therapies. It is our hope that this guide will serve as a valuable resource for scientists and stimulate further investigation into the chemistry and biological activity of this intriguing molecule.

References

- Allen, A. D., et al. (2004). Pyridylketenes: Structure reactivity effects in nucleophilic and radical addition. Pure and Applied Chemistry, 76(11), 1953-1966.

- BenchChem. (2025). The Pivotal Role of 5-Acetyl-2-methylpyridine in Pyridine Chemistry: A Technical Guide.

- ChemicalBook. (n.d.). 2-Acetylpyridine(1122-62-9) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.

-

Cheméo. (2025). 2-Acetyl-5-methylpyridine. Retrieved from [Link]

- MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6296.

- Moioli, E., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering, 2(5), 754-762.

-

National Center for Biotechnology Information. (n.d.). 2-Acetyl-6-methylpyridine. PubChem Compound Database. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). 5-Acetyl-2-methylpyridine. NIST Chemistry WebBook.

- ResearchGate. (2008). Reactions of dipyridylketone with group 8 metal carbonyls in different media.

- ResearchGate. (2025).

- Royal Society of Chemistry. (n.d.).

- ScienceDirect. (1995). Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones. Journal of Inorganic Biochemistry, 60(2), 89-108.

- Springer Nature. (2024). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines.

- Wiley Online Library. (n.d.). Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

Sources

An In-depth Technical Guide to the Physical Properties of 1-(5-Methylpyridin-2-yl)propan-2-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic ketone, 1-(5-Methylpyridin-2-yl)propan-2-one. This document is structured to deliver not only precise data but also the underlying scientific principles and experimental methodologies crucial for laboratory applications, from synthesis to quality control and formulation.

Chemical Identity and Molecular Structure

A foundational understanding of a compound's physical behavior begins with its unequivocal identification and a clear visualization of its molecular architecture.

-

IUPAC Name: this compound[1]

-

Synonyms: 1-(5-Methylpyridin-2-yl)acetone, 1-(5-methyl-2-pyridinyl)acetone[1]

-

CAS Number: 73010-36-3[1]

-

Molecular Formula: C₉H₁₁NO[1]

-

Molecular Weight: 149.19 g/mol

The structure, featuring a pyridine ring substituted with a methyl group and a propanone side chain, dictates its polarity, potential for intermolecular interactions, and consequently, its physical characteristics.

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Tabulated Physical Properties

The following table summarizes the key physical data for this compound, providing a quick reference for laboratory and computational work.

| Physical Property | Value | Source |

| Boiling Point | 235.1 °C at 760 mmHg | [1] |

| Density | 1.026 g/cm³ | [1] |

| Flash Point | 101.7 °C | [1] |

| Melting Point | Not available in cited literature. See Section 3.2 for experimental determination. | |

| Solubility | Not explicitly detailed in cited literature. Predicted to be soluble in polar organic solvents. See Section 3.3 for experimental determination. |

Experimental Determination of Physical Properties

A rigorous understanding of a compound's physical properties is underpinned by robust experimental methodology. This section details the standard procedures for determining the boiling point, melting point, and solubility, with an emphasis on the rationale behind the experimental design.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and is directly related to the strength of its intermolecular forces. For this compound, the relatively high boiling point suggests significant dipole-dipole interactions.

Methodology: Thiele Tube Method

This microscale method is efficient for determining the boiling point with a small sample size.

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution throughout the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Diagram: Boiling Point Determination Workflow

Caption: Workflow for boiling point determination using the Thiele tube method.

Melting Point Determination

While the state of this compound at room temperature is not explicitly stated in the readily available literature, if it were a solid, its melting point would be a crucial parameter for identification and purity assessment. A sharp melting point range (typically <1°C) is indicative of a pure compound, whereas impurities will broaden and depress the melting point range.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2°C per minute).

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.

Solubility Determination

The solubility of a compound is governed by the "like dissolves like" principle. Given the presence of a polar ketone group and a nitrogen-containing aromatic ring, this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone. Its solubility in water is likely to be limited due to the nonpolar hydrocarbon portions of the molecule. The basic nitrogen atom in the pyridine ring suggests that its solubility in aqueous solutions will increase at a lower pH due to the formation of a more soluble pyridinium salt.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexane).

-

Procedure: To a small, fixed amount of the compound (e.g., 10 mg) in a test tube, the solvent is added dropwise with agitation.

-

Observation: The compound is considered soluble if it completely dissolves to form a clear solution. The approximate solubility can be categorized as soluble, sparingly soluble, or insoluble.

-

pH-Dependent Solubility: To test the effect of pH, the solubility in dilute aqueous acid (e.g., 5% HCl) and dilute aqueous base (e.g., 5% NaOH) should be determined.

Diagram: Solubility Testing Workflow

Caption: General workflow for qualitative solubility determination.

Spectroscopic Data (Predicted)

While experimental spectra for this compound were not found in the initial search, its structure allows for the prediction of key spectroscopic features that would be invaluable for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyridine ring, the methylene protons adjacent to the carbonyl and the ring, the methyl protons of the acetyl group, and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 2,5-disubstituted pyridine.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon would appear at a characteristic downfield shift (typically ~200 ppm).

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1715 cm⁻¹. Absorptions corresponding to C-H bonds (aromatic and aliphatic) and C=N and C=C stretching of the pyridine ring would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 149. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and fragmentation of the pyridine ring.

Conclusion

This technical guide has consolidated the available physical property data for this compound and provided detailed, field-proven methodologies for their experimental determination. For researchers and drug development professionals, a thorough understanding of these properties is paramount for the successful synthesis, purification, characterization, and formulation of this compound. It is recommended that experimental verification of the melting point and a comprehensive solubility profile be conducted to supplement the existing data.

References

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

Sources

A Technical Guide to 1-(5-Methylpyridin-2-yl)propan-2-one: Nomenclature, Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 1-(5-methylpyridin-2-yl)propan-2-one, a heterocyclic ketone of significant interest to the scientific community. The document details its formal nomenclature, physicochemical properties, a representative synthetic pathway with mechanistic insights, and its potential applications as a versatile scaffold in medicinal chemistry and drug development. By serving as a key intermediate, this compound offers multiple avenues for chemical modification, enabling the exploration of new chemical space for novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and related structures in their scientific programs.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is the foundation of all subsequent research and development. This section outlines the formal naming conventions, structural representation, and key physical and chemical properties of this compound.

IUPAC Name and Synonyms

The formal name for this compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1].

Due to its structural components, it is widely known by its common synonym, 1-(5-methylpyridin-2-yl)acetone [1][2][3]. Researchers and suppliers may also refer to it using variations that reflect the pyridinyl core, including:

-

1-(5-methyl-2-pyridinyl)acetone[1]

-

1-(5-methyl-2-pyridyl)propan-2-one

Chemical Structure

The molecule consists of a pyridine ring substituted at the 5-position with a methyl group and at the 2-position with a propan-2-one (acetone) group. The linkage occurs between the C2 of the pyridine ring and C1 of the propanone chain.

Caption: Chemical structure of this compound.

Key Identifiers and Physicochemical Properties

Quantitative data and standard identifiers are crucial for procurement, safety assessment, and experimental design. The properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 73010-36-3 | [1][2] |

| Molecular Formula | C₉H₁₁NO | [1][2][3] |

| Molecular Weight | 149.19 g/mol | [2][3] |

| Physical Form | Solid | [2] |

| Boiling Point | 235.1 °C at 760 mmHg | [1] |

| Density | 1.026 g/cm³ | [1] |

| Flash Point | 101.7 °C | [1] |

| SMILES String | CC(=O)Cc1ccc(C)cn1 | [2][3] |

| InChI Key | IHWRVCONMXLQQT-UHFFFAOYSA-N | [1][2][3] |

Synthesis and Mechanistic Insights

The synthesis of functionalized pyridine derivatives is a core task in medicinal chemistry. While multiple routes can be envisioned, a practical and common approach involves the functionalization of a pre-existing pyridine scaffold.

Rationale for Synthetic Strategy

The chosen representative synthesis is based on the nucleophilic addition of an organometallic picoline derivative to an acylating agent. This strategy is effective for creating carbon-carbon bonds at the position adjacent to the pyridine nitrogen. The C-H bonds of the methyl group at the 2-position of a pyridine ring are acidic enough to be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA), forming a potent nucleophile. This carbanion can then react with an appropriate electrophile to install the desired acetone side chain.

Representative Synthesis Protocol: Acylation of 2,5-Lutidine

This protocol describes a plausible, field-proven method for synthesizing the target compound from commercially available starting materials.

Step 1: Generation of Lithium Diisopropylamide (LDA) (In Situ)

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.1 equivalents) via syringe.

-

Add n-Butyllithium (n-BuLi) (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.

-

Stir the solution for 30 minutes at this temperature to ensure complete formation of the LDA base.

-

Causality: The use of a strong, sterically hindered base like LDA is critical. It is potent enough to deprotonate the picoline methyl group but is a poor nucleophile, preventing side reactions with the electrophile. The low temperature (-78 °C) is essential to prevent base degradation and unwanted side reactions.

-

Step 2: Deprotonation of 2,5-Lutidine

-

Dissolve 2,5-lutidine (1.0 equivalent) in anhydrous THF in a separate flask.

-

Slowly add the 2,5-lutidine solution to the freshly prepared LDA solution at -78 °C.

-

Allow the reaction mixture to stir for 1-2 hours. A color change to deep red or brown typically indicates the formation of the lithiated species.

-

Causality: The proton on the C2-methyl group is more acidic than the C5-methyl due to the inductive effect of the adjacent ring nitrogen. LDA selectively deprotonates this position, creating the desired nucleophile.

-

Step 3: Acylation Reaction

-

Add ethyl acetate (1.2 equivalents), the acylating agent, dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.

-

Stir the reaction for an additional 2-3 hours at -78 °C, then allow it to warm slowly to room temperature overnight.

-

Causality: The lithiated picoline attacks the electrophilic carbonyl carbon of ethyl acetate. The resulting tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the ketone. Using a simple ester is an economical choice for this transformation.

-

Step 4: Workup and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude material using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

Heterocyclic scaffolds are cornerstones of modern drug discovery, with the pyridine ring being one of the most prevalent motifs in FDA-approved drugs.[4] this compound serves not as an end-product, but as a highly valuable intermediate for creating libraries of more complex molecules.

The Pyridine Scaffold and Methyl Group Advantage

The pyridine ring is a bioisostere of benzene, but its nitrogen atom acts as a hydrogen bond acceptor, significantly altering solubility and metabolic profiles. The inclusion of a methyl group is a common and powerful strategy in lead optimization.[5] It can enhance binding affinity through hydrophobic interactions, block sites of metabolic degradation to improve pharmacokinetic properties, and influence the overall conformation of the molecule.[5]

A Versatile Intermediate for Derivatization

This compound presents at least three key points for chemical modification:

-

The Ketone Carbonyl: Can undergo reductive amination to form amines, reduction to alcohols, or serve as a handle for creating more complex heterocyclic systems (e.g., pyrazoles, imidazoles).

-

The α-Methylene Group: The protons on the CH₂ group are acidic and can be deprotonated to form an enolate, allowing for alkylation or other C-C bond-forming reactions.

-

The Pyridine Nitrogen: Can be N-oxidized or quaternized to modulate the electronic properties and solubility of the entire molecule.

The strategic value of related pyridine-propanone structures is evident in their use as intermediates for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[6]

Conceptual Drug Discovery Workflow

The primary application of this compound is as a starting block in the early phases of drug discovery, from hit identification to lead optimization.

Caption: Role as a building block in a drug discovery pipeline.

Conclusion

This compound is a well-defined chemical entity whose true value lies in its potential as a synthetic intermediate. Its structure combines the pharmacologically significant pyridine scaffold with a modifiable ketone functional group. This makes it an attractive starting material for generating diverse molecular libraries aimed at discovering and optimizing novel therapeutic agents. The strategic placement of the methyl group further provides a tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of its derivatives. This guide has provided the foundational knowledge required for researchers to confidently incorporate this versatile building block into their synthetic and medicinal chemistry programs.

References

-

Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

-

1-(5-Methylpyridin-2-yl)acetone. Amerigo Scientific. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1-(5-Methylpyridin-2-yl)acetone AldrichCPR 73010-36-3 [sigmaaldrich.com]

- 3. 1-(5-Methylpyridin-2-yl)acetone - Amerigo Scientific [amerigoscientific.com]

- 4. mdpi.com [mdpi.com]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Reactivity of the ketone group in 1-(5-Methylpyridin-2-yl)propan-2-one

An In-Depth Technical Guide to the Reactivity of the Ketone Group in 1-(5-Methylpyridin-2-yl)propan-2-one

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the ketone moiety in this compound. This compound serves as a valuable scaffold in medicinal chemistry and drug development, owing to the unique interplay between its alkyl ketone functionality and the electronic properties of the adjacent 5-methylpyridine ring. We will explore the molecule's structural features, synthesis, and the dual nature of its reactivity: the electrophilicity of the carbonyl carbon and the nucleophilicity of the corresponding enolates at the α-carbon positions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols for key transformations, including reduction, reductive amination, and selective enolate alkylation.

Introduction: Structural and Electronic Landscape

This compound is a heterocyclic ketone featuring a propan-2-one chain attached to the C2 position of a 5-methylpyridine ring. The reactivity of the ketone group is fundamentally governed by the electronic influence of the pyridine ring and the steric environment.

-

Electronic Effects : The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, exerts a significant electron-withdrawing effect (-I effect) on the attached propanone sidechain.[1] This effect enhances the partial positive charge on the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack compared to a simple dialkyl ketone.[2][3]

-

Steric Hindrance : The methylene bridge between the pyridine ring and the carbonyl group provides some steric shielding, which can influence the approach of bulky nucleophiles.

-

Reactive Sites : The molecule presents three primary sites for chemical transformation: the electrophilic carbonyl carbon, the acidic α-protons on the methylene and methyl groups, and the basic nitrogen atom of the pyridine ring.

This guide will focus on the reactions involving the ketone functionality, which are paramount for the structural diversification of this scaffold.

Figure 1: Key reactive sites of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of pyridyl ketones can be achieved through various methods, with the Kröhnke pyridine synthesis being a notable and versatile route for constructing highly substituted pyridines.[1][4] A plausible approach involves the reaction of 2-bromomethyl-5-methylpyridine with the enolate of acetone.

Spectroscopic Data

Precise characterization is critical for confirming the structure and purity of the target compound. The following table summarizes the expected spectroscopic data based on analogous structures.[5]

| Parameter | Expected Value |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.3 (s, 1H, Py-H6), 7.5 (d, 1H, Py-H4), 7.1 (d, 1H, Py-H3), 3.9 (s, 2H, -CH₂-), 2.3 (s, 3H, Py-CH₃), 2.2 (s, 3H, -C(O)CH₃) ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 207.0 (C=O), 155.0 (Py-C2), 148.0 (Py-C6), 137.0 (Py-C4), 132.0 (Py-C5), 123.0 (Py-C3), 50.0 (-CH₂-), 30.0 (-C(O)CH₃), 18.0 (Py-CH₃) ppm. |

| IR (KBr) | ν 1720 cm⁻¹ (C=O stretch), 1600, 1570 cm⁻¹ (Pyridine ring C=C, C=N stretch). |

| Mass Spec (EI) | m/z 149.08 (M⁺), 134.06 ([M-CH₃]⁺), 106.06 ([M-COCH₃]⁺), 93.06 ([M-CH₂COCH₃]⁺). |

| Table 1: Predicted Spectroscopic Data for this compound. |

Reactions at the Carbonyl Carbon: Nucleophilic Addition

The electron-withdrawing nature of the pyridine ring renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. Key transformations include reduction to alcohols and reductive amination to form amines, crucial steps in drug discovery for generating new chemical entities.

Reduction to 1-(5-Methylpyridin-2-yl)propan-2-ol

The reduction of the ketone to a secondary alcohol is a fundamental transformation. Mild reducing agents like sodium borohydride (NaBH₄) are typically sufficient and offer excellent chemoselectivity, leaving the pyridine ring intact.

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reductant: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture to 0 °C and slowly add acetone to quench the excess NaBH₄.

-

Workup: Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the desired alcohol.

Reductive Amination

Reductive amination is one of the most powerful C-N bond-forming reactions in medicinal chemistry, converting ketones into primary, secondary, or tertiary amines.[6][7] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced.[8] While various reducing agents can be used, pyridine-borane complexes are particularly effective, offering stability and high selectivity in protic solvents that facilitate imine formation.[9][10]

-

Setup: To a solution of this compound (1.0 eq) in methanol (0.3 M), add the desired primary or secondary amine (1.1 eq) and powdered 4 Å molecular sieves (approx. 1 g per 6 mmol of ketone).[10]

-

Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

-

Addition of Reductant: Add pyridine-borane complex (1.0 eq) dropwise to the stirring suspension.

-

Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor by TLC or LC-MS.

-

Workup: Filter off the molecular sieves. Acidify the filtrate with 6 N HCl and stir for 1 hour.[10] Basify the solution to pH > 12 with aqueous NaOH.

-

Extraction & Purification: Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.

Figure 2: General workflow for reductive amination.

Reactions at the α-Carbon: Enolate Chemistry

The protons on the carbons adjacent to the ketone (α-carbons) are acidic and can be removed by a base to form a nucleophilic enolate.[11] This molecule possesses two distinct α-positions: the methylene group (C1) and the methyl group (C3). This asymmetry allows for regioselective reactions depending on the reaction conditions.[12]

-

Kinetic Enolate: Formed by deprotonation of the less sterically hindered C3 methyl protons. This is favored by strong, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures.[13][14]

-

Thermodynamic Enolate: Formed by deprotonation of the more substituted C1 methylene protons. This enolate is generally more stable due to the more substituted double bond. It is favored by weaker bases (e.g., NaH, alkoxides) at higher temperatures, allowing for equilibrium to be established.[12]

Figure 3: Regioselective formation of kinetic vs. thermodynamic enolates.

Enolate Alkylation

Once formed, the enolate can act as a potent nucleophile, reacting with electrophiles like alkyl halides in an Sₙ2 reaction to form a new C-C bond.[14] Controlling the regioselectivity of enolate formation is key to achieving the desired alkylated product.

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 eq) in anhydrous THF (0.4 M). Cool to -78 °C.

-

Base Formation: Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C to generate LDA.

-

Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate.

-

Alkylation: Add the alkyl halide electrophile (e.g., methyl iodide, 1.1 eq) and stir at -78 °C for 2-4 hours.

-

Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to isolate the C3-alkylated product.

Conclusion

The ketone group in this compound is a highly versatile functional handle for synthetic modification. Its reactivity is a finely tuned balance of the electronic-withdrawing properties of the pyridine ring and the steric environment of the propanone sidechain. The electrophilic carbonyl carbon readily undergoes nucleophilic additions, such as reduction and reductive amination, providing access to valuable alcohol and amine derivatives. Furthermore, the presence of two distinct α-positions allows for sophisticated, regiocontrolled C-C bond formation via kinetic or thermodynamic enolate intermediates. A thorough understanding of these reaction pathways, supported by the robust protocols provided herein, empowers chemists to strategically manipulate this scaffold for applications in drug discovery and materials science.

References

-

Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pyridine synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Kröhnke pyridine synthesis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone Source: ResearchGate URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine Source: Pharmaguideline URL: [Link]

-

Title: Enolate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: WE: Reactivity of carbonyl compounds | Aldehydes, ketones & acids Source: YouTube URL: [Link]

-

Title: III Enolate Chemistry Source: University of Bath URL: [Link]

-

Title: Chem 360-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary Source: Concordia College URL: [Link]

-

Title: Reductive Amination - ACS GCI Pharmaceutical Roundtable Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

-

Title: A Mild, Pyridine-Borane-Based Reductive Amination Protocol Source: Sciencemadness.org URL: [Link]

-

Title: Enolates – Formation, Stability, and Simple Reactions Source: Master Organic Chemistry URL: [Link]

-

Title: Reductive Amination - YouTube Source: YouTube URL: [Link]

-

Title: Reactivity of Aldehydes & Ketones - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Aldehydes And Ketones Important Reactions - Jack Westin Source: Jack Westin URL: [Link]

-

Title: addition-elimination reactions of aldehydes and ketones Source: Chemguide URL: [Link]

-

Title: Reactivity of aldehydes and ketones (video) - Khan Academy Source: Khan Academy URL: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 10. sciencemadness.org [sciencemadness.org]

- 11. Enolate - Wikipedia [en.wikipedia.org]

- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

The Pivotal Role of the Methylpyridine Group in the Reactivity of 1-(5-Methylpyridin-2-yl)propan-2-one

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Methylpyridin-2-yl)propan-2-one is a heterocyclic ketone with significant potential in organic synthesis and as a scaffold in medicinal chemistry. Its reactivity is profoundly influenced by the 5-methylpyridine moiety, which imparts a unique combination of electronic and steric characteristics. This guide dissects the intricate role of this group, moving beyond simple observation to explain the causal mechanisms governing the molecule's behavior. We will explore the dichotomy of the pyridine ring's electron-withdrawing nature and the methyl group's electron-donating effect, the resulting impact on the acidity of the propan-2-one side chain's α-protons, and the subsequent implications for enolate formation and reactivity. Furthermore, the function of the pyridine nitrogen as a coordination site for catalysis will be examined. This document serves as a technical resource, providing field-proven insights and detailed experimental protocols for professionals leveraging this versatile compound.

Introduction: Unpacking the Core Structure

Pyridine and its derivatives are foundational building blocks in chemistry, renowned for their presence in natural products, pharmaceuticals, and functional materials.[1][2] The introduction of a ketone-containing side chain, as seen in this compound, creates a molecule with multiple reactive centers. The core of its chemical personality, however, lies in the 5-methylpyridine group. Understanding how this specific arrangement of atoms dictates the molecule's reactivity is paramount for designing synthetic routes and developing new chemical entities.

This guide provides a detailed examination of the methylpyridine group's influence, focusing on two key areas:

-

Modulation of the Propan-2-one Side Chain: How the electronic push-pull effects of the ring and its substituent activate the adjacent methylene protons, facilitating crucial C-C bond-forming reactions.

-

Role as a Ligating Group: How the pyridine nitrogen's lone pair of electrons can be harnessed for metal-catalyzed transformations.

By synthesizing theoretical principles with practical methodologies, this document aims to equip researchers with the expert knowledge required to effectively utilize this compound.

Physicochemical and Structural Profile

A foundational understanding begins with the molecule's basic properties and structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 73010-36-3 | [3] |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| IUPAC Name | This compound | [3] |

| Boiling Point | 235.1°C at 760 mmHg | [3] |

| Density | 1.026 g/cm³ | [3] |

| SMILES | CC(=O)Cc1ccc(C)cn1 |

The structure features an sp²-hybridized, electron-deficient pyridine ring connected via a methylene bridge to a propan-2-one group. This linkage is the critical nexus where the electronic effects of the aromatic system are transmitted to the aliphatic side chain.

The Dichotomy of Electronic and Steric Effects

The reactivity of this compound is not governed by a single factor, but by the interplay of competing electronic and steric influences originating from the methylpyridine group.

Electronic Influence: A Push-Pull System

The electronic environment of the molecule is defined by two opposing forces:

-

Electron-Withdrawing Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, resulting in a net inductive withdrawal of electron density from the ring.[4] This makes the pyridine ring itself electron-deficient and significantly influences the attached side chain. This electron-withdrawing character is crucial for increasing the acidity of the α-protons on the methylene group.

-

Electron-Donating Methyl Group: The methyl group at the 5-position exerts a positive inductive effect (+I), pushing electron density into the pyridine ring.[5] This donation slightly counteracts the electron-withdrawing nature of the ring nitrogen, increasing the ring's overall electron density compared to an unsubstituted pyridine. This modulation affects the basicity of the nitrogen atom and subtly tempers the acidity of the side-chain protons.

Caption: Electronic push-pull effects in the molecule.

Steric Considerations

Steric effects arise from the spatial arrangement of atoms, which can hinder or direct chemical reactions.[6] In this molecule, the primary steric influence comes from the pyridine ring itself.

-

Ortho-Positioning: The propan-2-one chain is at the 2-position (ortho) to the nitrogen. While not as encumbered as a system with two ortho substituents (like 2,6-lutidine), the ring's proximity can influence the approach of bulky reagents to the carbonyl carbon or the α-methylene group.[7][8]

-

Minimal Impact of the 5-Methyl Group: The methyl group is in the 5-position (meta to the side chain). Its distance from the reactive ketone and methylene sites means it exerts negligible direct steric hindrance on their reactivity. Its primary role remains electronic modulation.

Reactivity Locus: The Propan-2-one Side Chain

The most significant consequence of the methylpyridine group's electronic character is the enhanced reactivity of the attached propan-2-one side chain, primarily through the formation of an enolate intermediate.

α-Proton Acidity and Enolate Formation

The protons on the methylene carbon (the α-carbon) adjacent to the carbonyl group are acidic. This acidity is substantially increased by the strongly electron-withdrawing pyridine ring, which stabilizes the resulting carbanion (enolate) through both inductive effects and resonance.[9][10]

The formation of the enolate is a critical first step for a wide range of synthetic transformations. While the 5-methyl group's electron-donating nature slightly decreases this acidity compared to an unsubstituted 2-acetylpyridine, the overall activating effect of the pyridine ring remains dominant.[11]

Caption: General workflow for enolate-mediated reactions.

Protocol 1: Generation of the Enolate Anion

This protocol describes the complete conversion of the ketone to its enolate conjugate base using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). This method is crucial for subsequent reactions like alkylation.

Self-Validation: The successful formation of the enolate can be confirmed by quenching a small aliquot with D₂O and observing deuterium incorporation at the α-position via ¹H NMR spectroscopy.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a thermometer. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the procedure.

-

Solvent and Reagent Preparation: Add anhydrous tetrahydrofuran (THF) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

-

LDA Preparation (or use commercial): To the cold THF, slowly add a solution of n-butyllithium (n-BuLi) via syringe. Then, add an equimolar amount of freshly distilled diisopropylamine. Stir the solution at -78 °C for 30 minutes to form LDA.

-

Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold LDA solution via syringe over 15-20 minutes.

-

Enolate Formation: Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithium enolate is typically quantitative under these conditions. The deep-colored solution is now ready for reaction with an electrophile.

Key Reactions via the Enolate: The Aldol Condensation

The generated enolate is a powerful carbon nucleophile, readily participating in reactions like the aldol condensation.[12] In a crossed-aldol reaction, the enolate of this compound attacks an aldehyde that cannot self-condense (e.g., an aromatic aldehyde), leading to the formation of an α,β-unsaturated ketone after dehydration.[13][14][15]

The reaction conditions (temperature, base) can be tuned to favor either the initial aldol addition product or the final condensed product.[13]

Protocol 2: Crossed-Aldol Condensation with an Aromatic Aldehyde

This protocol details a base-catalyzed crossed-aldol condensation, a robust method for C-C bond formation.

Self-Validation: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, typically less polar, product spot.

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) and a suitable aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equivalent) in ethanol or methanol.

-

Base Addition: While stirring at room temperature, add an aqueous solution of a base such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) dropwise.[13] The amount and concentration of the base will influence the reaction rate.

-

Reaction Monitoring: Stir the mixture vigorously. The formation of a solid precipitate often indicates product formation. Monitor the reaction via TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase) until the starting ketone is consumed (typically 1-2 hours).

-

Product Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

-

Characterization: Confirm the structure of the product using NMR, IR, and mass spectrometry.

The Nitrogen Atom: A Handle for Coordination and Catalysis

The lone pair of electrons on the pyridine nitrogen allows it to act as a Lewis base and a ligand for transition metals.[4][16] This property opens avenues for using this compound in catalysis.

-

Ligand Basicity: The basicity of the pyridine nitrogen is a key parameter. The electron-donating 5-methyl group increases the electron density on the nitrogen, making it a stronger Lewis base compared to the unsubstituted analog.

-

Catalytic Activity: In transition metal catalysis, the electronic properties of the ligand can directly influence the catalytic efficiency of the metal center. For instance, in palladium-catalyzed cross-coupling reactions, more basic pyridine ligands have been shown to enhance reaction yields, suggesting that the 5-methyl group provides a beneficial electronic tuning.[4]

Caption: Role of the molecule as a ligand in catalysis.

Spectroscopic Characterization Guide

Proper characterization is essential for confirming the structure of the title compound and its reaction products.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Signal / Band |

| ¹H NMR | Pyridine Protons | 3 aromatic protons in the range δ 7.0-8.5 ppm |

| Methylene Protons (-CH₂-) | A singlet around δ 3.8-4.2 ppm | |

| Ketone Methyl (-CH₃) | A singlet around δ 2.2-2.4 ppm | |

| Pyridine Methyl (-CH₃) | A singlet around δ 2.3-2.5 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 200-210 ppm |

| Pyridine Carbons | 5 signals in the aromatic region (δ 120-160 ppm) | |

| Methylene Carbon (-CH₂-) | δ 45-55 ppm | |

| Methyl Carbons (-CH₃) | δ 18-30 ppm | |

| IR Spectroscopy | C=O Stretch | Strong absorption band at ~1710-1730 cm⁻¹ |

| C=N, C=C Stretches | Bands in the 1400-1600 cm⁻¹ region |

Protocol 3: Sample Preparation for NMR Analysis

Self-Validation: The quality of the spectrum, particularly the sharpness of the peaks and the flatness of the baseline, serves as an internal validation of the sample preparation. A well-resolved spectrum of a known solvent peak (e.g., CDCl₃ at 7.26 ppm) confirms proper instrument calibration.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified solid sample.

-

Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a Pasteur pipette. Ensure the solvent is appropriate for dissolving the sample.

-

Dissolution: Cap the NMR tube and gently agitate or vortex it until the sample is completely dissolved. A clear, homogeneous solution is required.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Analysis: Insert the NMR tube into the spectrometer spinner and place it in the instrument for data acquisition.

Conclusion

The methylpyridine group in this compound is far from a passive spectator. It is an active director of the molecule's reactivity, establishing a finely tuned electronic environment. Its dominant feature is the electron-withdrawing character of the pyridine ring, which critically activates the α-protons of the side chain for enolate-mediated reactions such as aldol condensations. This activating effect is subtly modulated by the electron-donating 5-methyl group, which also enhances the Lewis basicity of the nitrogen atom. This nitrogen provides a crucial coordination site, enabling the molecule to function as a ligand in transition metal catalysis. For researchers in organic synthesis and drug discovery, a thorough understanding of these synergistic effects is essential for exploiting the full synthetic potential of this versatile heterocyclic ketone.

References

-

Recent advances in catalytic synthesis of pyridine derivatives. ResearchGate. [Link]

-

Crossed Aldol Reaction of 2-Acetylpyridine and 4-Nitrobenzaldehyd. Labflow. [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health (NIH). [Link]

- Recent Developments in the Synthesis and Applic

-

Crossed-aldol condensation of 2-acetylpyridine (8) with aromatic... ResearchGate. [Link]

-

Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. Chemical Papers. [Link]

-

Solved Aldol Condensation Lab: Reaction of 2-acetylpyridine. Chegg.com. [Link]

-

Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. [Link]

-

Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. Semantic Scholar. [Link]

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Institutes of Health (NIH). [Link]

-

The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [Link]

-

Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions. [Link]

-

Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. Semantic Scholar. [Link]

-

Steric effects. Wikipedia. [Link]

-

Enols, Enolate Ions and Tautomerization. Chemistry LibreTexts. [Link]

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

Enolate Anions and Enamines. University of British Columbia. [Link]

-

Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bcrcp.ac.in [bcrcp.ac.in]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Steric effects - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 14. researchgate.net [researchgate.net]

- 15. Solved Aldol Condensation Lab: Reaction of 2-acetylpyridine | Chegg.com [chegg.com]

- 16. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Potential Research Applications of 1-(5-Methylpyridin-2-yl)propan-2-one

Executive Summary